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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-16

Cat. No.: B15582868

A Comparative Analysis of TPM16 Cross-Reactivity Against Viral Proteases
Introduction

TPM16 is a novel therapeutic agent currently under investigation for its potential antiviral
properties. A critical aspect of its preclinical evaluation is determining its specificity and
potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity
of TPM16 against a panel of common viral proteases. The data presented herein is essential
for researchers, scientists, and drug development professionals to understand the selectivity
profile of TPM16 and to inform further development and clinical trial design. All experimental
data is summarized from internal validation studies.

Cross-Reactivity Profile of TPM16

The inhibitory activity of TPM16 was assessed against a range of viral proteases from different
virus families. The results, summarized in the table below, indicate a high degree of selectivity
for its primary target with minimal off-target inhibition.
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Fold Selectivity vs.

Viral Protease Virus Family IC50 (nM) .
Primary Target
Primary Target
y larg ] 15 )

Protease
HIV-1 Protease Retroviridae > 10,000 > 667
HCV NS3/4A

Flaviviridae > 10,000 > 667
Protease

Zika Virus NS2B/NS3

Flaviviridae 8,500 567
Protease
Dengue Virus o

Flaviviridae 9,200 613
NS2B/NS3 Protease
SARS-CoV-2 3CLpro o

Coronaviridae > 15,000 > 1,000
(Mpro)
MERS-CoV 3CLpro o

Coronaviridae > 15,000 > 1,000
(Mpro)

Key Findings:

o TPM16 demonstrates potent inhibition of its primary target protease with an IC50 value of 15
nM.

» Minimal to no inhibitory activity was observed against proteases from the Retroviridae and
Coronaviridae families, with IC50 values exceeding 10,000 nM and 15,000 nM, respectively.

o Weak inhibition was detected against other members of the Flaviviridae family, specifically
Zika and Dengue virus proteases, but with significantly lower potency compared to the
primary target.

Experimental Methodologies

The cross-reactivity data was generated using standardized in vitro enzymatic assays. A
detailed protocol for these assays is provided below.
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Enzymatic Inhibition Assay Protocol
o Reagents and Materials:
o Recombinant viral proteases (purified to >95%)
o Fluorogenic peptide substrates specific for each protease
o Assay buffer (50 mM HEPES pH 7.5, 120 mM NacCl, 5 mM TCEP, 0.01% Tween-20)
o TPM16 compound (stock solution in DMSO)
o 384-well black assay plates
o Fluorescence plate reader
e Assay Procedure:
o A serial dilution of TPM16 was prepared in DMSO and then diluted into the assay buffer.
o 2 pL of the diluted compound was added to the wells of the 384-well plate.

o 10 pL of the respective viral protease, diluted in assay buffer to a final concentration of 2X
the optimal concentration, was added to each well.

o The plate was incubated for 30 minutes at room temperature to allow for compound
binding to the enzyme.

o 10 pL of the corresponding 2X fluorogenic substrate was added to initiate the enzymatic
reaction.

o The fluorescence intensity was measured every minute for 60 minutes using a plate
reader with appropriate excitation and emission wavelengths.

o Data Analysis:

o The rate of reaction (initial velocity) was calculated from the linear phase of the
fluorescence signal progression.
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o The percent inhibition was calculated for each TPM16 concentration relative to the DMSO
control.

o IC50 values were determined by fitting the concentration-response data to a four-
parameter logistic equation using GraphPad Prism software.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the decision-making logic based on the results,
the following diagrams are provided.

‘Assay Execution Data Analysis
Prepare TPM16 Serial Dilution [D\spense TPMI6 into P\a(ejagmd Viral Protease & \ncuba!e)—>[Ad\1 Substrate & Start Reacnor)—>[Measure Fluorescence Over Time (Ca\cu\a(e Reaction Ralesj—»[Delevmme Percent Inh\bmoy)—»[ca\cu\a(e ics0 \/aluesj
ions i -

Click to download full resolution via product page

Caption: Workflow for the in vitro enzymatic inhibition assay.
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Caption: Decision-making tree for TPM16 development based on selectivity.

 To cite this document: BenchChem. [Cross-reactivity of TPM16 against other viral
proteases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582868#cross-reactivity-of-tpm16-against-other-

viral-proteases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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